molecular formula C7H12N2O2 B144861 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone CAS No. 126118-46-5

1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

Cat. No. B144861
CAS RN: 126118-46-5
M. Wt: 156.18 g/mol
InChI Key: YCUCTTRAQZKCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone, also known as IMDO, is a chemical compound that has been studied for its potential applications in scientific research. IMDO is a heterocyclic organic compound with the molecular formula C8H13NO2. It has a white crystalline appearance and is soluble in polar solvents such as water and ethanol.

Mechanism of Action

The mechanism of action of 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and preventing cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in treating cancer and other diseases. Another area of focus could be on developing more efficient synthesis methods for 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone, which could make it more accessible for use in scientific research. Additionally, research could be conducted on the potential use of 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone can be synthesized through a variety of methods, including the reaction of 2-bromo-2-methylpropionic acid with hydroxylamine hydrochloride, followed by cyclization with triethylamine. Another method involves the reaction of 2-methyl-2-nitropropane with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and cyclization with acetic anhydride.

Scientific Research Applications

1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.

properties

CAS RN

126118-46-5

Product Name

1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(5-imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-4-11-6(8)7(9,2)3/h8H,4H2,1-3H3

InChI Key

YCUCTTRAQZKCLG-UHFFFAOYSA-N

SMILES

CC(=O)N1COC(=N)C1(C)C

Canonical SMILES

CC(=O)N1COC(=N)C1(C)C

synonyms

5-Oxazolidinimine, 3-acetyl-4,4-dimethyl- (9CI)

Origin of Product

United States

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